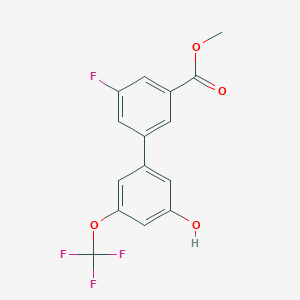![molecular formula C16H14F3NO2 B6384770 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1262003-76-8](/img/structure/B6384770.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
Vue d'ensemble
Description
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% (5-DMA-3-TFP) is a unique compound with a wide range of potential applications in scientific research. It is a synthetic aromatic compound with a trifluoromethyl group and a dimethylaminocarbonyl group, and is soluble in both organic and aqueous solvents. The compound is used in a variety of research applications, such as drug discovery, biochemical and physiological studies, and lab experiments.
Mécanisme D'action
The exact mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is not yet known. However, it is believed to act as a substrate or inhibitor of various enzymes involved in metabolic pathways. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and to inhibit the activity of enzymes involved in the synthesis of nucleotides. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% have been studied in various organisms, including bacteria, yeast, and mammalian cells. In bacteria, it has been shown to inhibit the growth of certain species, while in yeast, it has been shown to inhibit the growth of certain species and to induce the production of certain proteins. In mammalian cells, it has been shown to inhibit the growth of certain cell lines and to induce the production of certain proteins. In addition, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in lab experiments include its high solubility in both organic and aqueous solvents, its low toxicity, and its relatively simple synthesis. Its low toxicity makes it a safe and effective tool for use in lab experiments. In addition, its relatively simple synthesis makes it a cost-effective tool for use in lab experiments.
The main limitation of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is its lack of specificity. It has been shown to inhibit the activity of a variety of enzymes involved in metabolic pathways, and its effects on specific enzymes may vary depending on the organism or cell line being studied.
Orientations Futures
The potential of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in scientific research is far from being fully explored. There are numerous potential future directions for research, including:
• Investigating the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on specific enzymes involved in metabolic pathways in different organisms and cell lines
• Studying the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on cell signaling pathways
• Developing new applications of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in drug discovery and drug development
• Investigating the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on cellular processes, such as cell growth, differentiation, and apoptosis
• Developing new methods for synthesizing 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
• Investigating the potential therapeutic applications of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
Méthodes De Synthèse
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is relatively simple and can be accomplished in a few steps. First, the trifluoromethylphenol is reacted with N,N-dimethylformamide and sodium bicarbonate in aqueous solution. The resulting product is then treated with N,N-dimethylaminocarbonyl chloride and sodium bicarbonate to form 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%.
Applications De Recherche Scientifique
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in drug discovery, as a substrate or inhibitor in biochemical and physiological studies, and as a tool in lab experiments. In drug discovery, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% can be used to identify novel drug targets and to screen for potential drug candidates. In biochemical and physiological studies, it can be used to study the effects of various compounds on cell signaling pathways, and to investigate the role of specific enzymes in metabolic pathways. In lab experiments, it can be used to study the effects of various compounds on cellular processes, such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-20(2)15(22)11-5-3-4-10(6-11)12-7-13(16(17,18)19)9-14(21)8-12/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRDCGYWNZNSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686704 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1262003-76-8 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



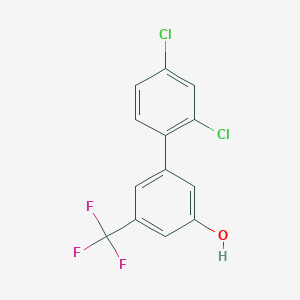

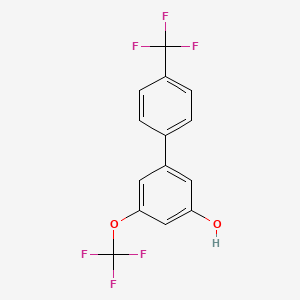
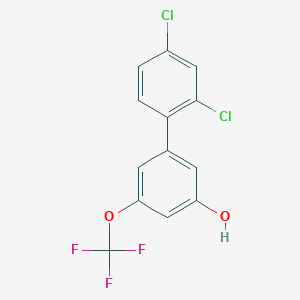

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)
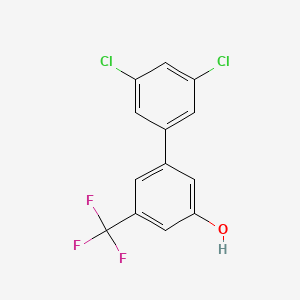


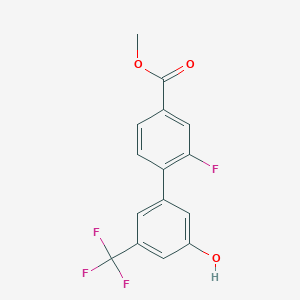
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)
